Epoxidation Yield Enhancement: tert-Butanol vs. Acetonitrile Solvent System for 2-(4-Chlorophenylethyl)-2-tert-butyloxirane Synthesis
In the epoxidation of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone to 2-(4-chlorophenylethyl)-2-tert-butyloxirane—the key intermediate for tebuconazole and uniconazole—the use of tert-butanol as solvent yields a higher oxirane yield compared to the conventional acetonitrile system [1]. This direct head-to-head comparison demonstrates that process optimization with this ketone substrate is solvent-dependent, a factor critical for procurement decisions when sourcing high-quality intermediate for downstream epoxidation.
| Evidence Dimension | Oxirane yield in epoxidation reaction |
|---|---|
| Target Compound Data | Oxirane yield reported as 'very good' and 'higher yields than in the hitherto known processes' when tert-butanol is used as solvent |
| Comparator Or Baseline | Acetonitrile as solvent (prior art process) |
| Quantified Difference | Higher yield with tert-butanol; exact percentage difference not specified in patent, but described as a 'considerable' improvement with 'relatively reasonably priced' starting materials and 'considerably shorter' reaction times [1] |
| Conditions | Reaction of trimethylsulphonium methyl sulphate with 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone in presence of base at 0-60 °C |
Why This Matters
The solvent-dependent yield improvement directly impacts production economics for tebuconazole and uniconazole manufacturing, as higher oxirane yields translate to lower cost of goods and reduced waste generation.
- [1] US Patent No. 4,898,954. (1990). Process for the preparation of oxiranes. United States Patent and Trademark Office. View Source
